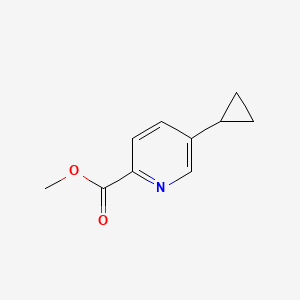

Methyl 5-cyclopropylpicolinate

Descripción

Methyl 5-cyclopropylpicolinate is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 5-position and a methyl ester moiety at the 2-position. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique structural attributes: the electron-deficient pyridine ring enhances reactivity in cross-coupling reactions, while the cyclopropyl group introduces steric and electronic effects that influence conformational stability and binding interactions .

Propiedades

Fórmula molecular |

C10H11NO2 |

|---|---|

Peso molecular |

177.20 g/mol |

Nombre IUPAC |

methyl 5-cyclopropylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-5-4-8(6-11-9)7-2-3-7/h4-7H,2-3H2,1H3 |

Clave InChI |

AGEXIBATNPUIEI-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=NC=C(C=C1)C2CC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize Methyl 5-cyclopropylpicolinate, we compare it structurally and functionally with analogous methyl esters and heterocyclic compounds from the provided evidence and broader literature.

Structural and Functional Comparison

Key Observations

Ring Systems and Reactivity: Methyl 5-cyclopropylpicolinate’s pyridine ring contrasts with the diterpene or benzene cores of analogs. Pyridine’s electron-withdrawing nature facilitates nucleophilic substitution, whereas diterpene esters (e.g., sandaracopimaric acid methyl ester) undergo terpenoid-specific reactions like cyclization .

Applications :

- Diterpene esters () are primarily natural products with ecological or medicinal roles, while Methyl 5-cyclopropylpicolinate’s synthetic accessibility positions it for drug discovery or materials engineering .

- Methyl salicylate () is a volatile organic compound (VOC) used in atmospheric studies, whereas the lower volatility of Methyl 5-cyclopropylpicolinate (due to higher molecular weight) may limit such applications .

Analytical Methods :

- Gas chromatography (GC) with mass spectrometry (MS), as used in diterpene ester analysis (, Figure 2), is applicable to Methyl 5-cyclopropylpicolinate for purity assessment or metabolic profiling .

Research Findings and Limitations

- Synthetic Utility : The ester group in Methyl 5-cyclopropylpicolinate serves as a protecting group for carboxylic acids, akin to methyl esters in diterpene derivatization () .

- Biological Potential: Cyclopropane-containing compounds often exhibit enhanced membrane permeability, suggesting advantages over non-cyclopropyl analogs (e.g., methyl salicylate) in drug delivery .

- Data Gaps : The provided evidence lacks direct studies on Methyl 5-cyclopropylpicolinate, necessitating extrapolation from structural analogs. Future work should prioritize experimental validation of its physicochemical properties and bioactivity.

Q & A

Q. How can the PICOT framework structure research on Methyl 5-cyclopropylpicolinate’s therapeutic potential?

- Population : Cancer cell lines (e.g., HCT-116 colorectal carcinoma).

- Intervention : Treatment with Methyl 5-cyclopropylpicolinate (1–50 μM).

- Comparison : Untreated cells vs. standard chemotherapeutics (5-FU).

- Outcome : Reduction in cell viability (EC₅₀ ≤ 10 μM).

- Time : 48–72 hours exposure.

- Methodological Alignment : Use ANOVA with post-hoc Tukey tests for inter-group comparisons; power analysis ensures n ≥ 3 replicates .

Data Presentation Standards

-

Tables :

Reaction Condition Yield (%) Purity (%) Reference Conventional (H₂SO₄) 78 98.5 Microwave-assisted 82 99.1 -

Figures : Avoid overcrowding spectra; highlight key peaks (e.g., ester C=O in IR) with annotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.